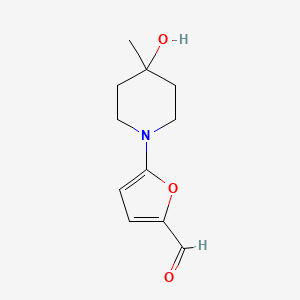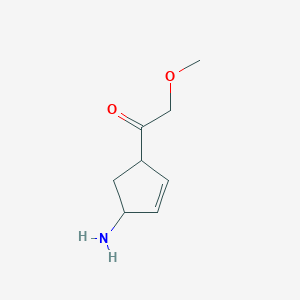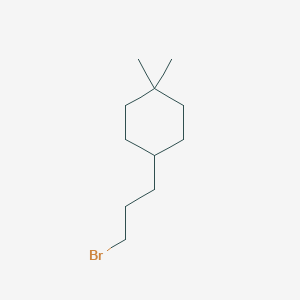
5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a but-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with but-2-en-1-ylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the bromine substituent, potentially yielding amine or alkyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines or alkyl derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its triazole ring is a common motif in bioactive molecules, and modifications to this structure can lead to the discovery of new pharmacologically active compounds.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the design of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine depends on its specific application. In biological systems, the compound may act by binding to enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can act as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
Pathways: The compound may affect pathways involved in cell proliferation, apoptosis, or immune response, depending on its specific structure and modifications.
Comparison with Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole family, known for its wide range of biological activities.
5-Bromo-1H-1,2,4-triazole: A simpler analog with similar reactivity but lacking the but-2-en-1-yl group.
1-(But-2-en-1-yl)-1H-1,2,4-triazole: Another analog without the bromine substituent.
Uniqueness: 5-Bromo-1-(but-2-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the bromine atom and the but-2-en-1-yl group. This combination of substituents enhances its reactivity and potential for diverse applications. The bromine atom allows for further functionalization through substitution reactions, while the but-2-en-1-yl group provides a site for oxidation and reduction reactions.
Properties
Molecular Formula |
C6H9BrN4 |
|---|---|
Molecular Weight |
217.07 g/mol |
IUPAC Name |
5-bromo-1-[(E)-but-2-enyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9BrN4/c1-2-3-4-11-5(7)9-6(8)10-11/h2-3H,4H2,1H3,(H2,8,10)/b3-2+ |
InChI Key |
UZQFYWSVFSTISL-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CN1C(=NC(=N1)N)Br |
Canonical SMILES |
CC=CCN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(benzyloxy)carbonyl]amino}-1-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13167080.png)

![3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B13167091.png)
![7-[(Benzyloxy)carbonyl]-2-propyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13167092.png)




![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)



![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)
![4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)
